molecular formula C7H13N3 B1289928 (5-Propyl-1H-pyrazol-3-yl)methanamine CAS No. 1093415-70-3

(5-Propyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1289928
M. Wt: 139.2 g/mol
InChI Key: NKVMEFCQFIHAEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a method that could potentially be adapted for the synthesis of "(5-Propyl-1H-pyrazol-3-yl)methanamine" . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, which demonstrates the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring. The papers provided discuss the characterization of these structures using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . X-ray diffraction is also used to determine the crystal structure of a related compound, which could provide insights into the possible crystal structure of "(5-Propyl-1H-pyrazol-3-yl)methanamine" .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can involve various reactions. For example, the ambient-temperature synthesis of a pyrazolyl imine compound was achieved by a condensation reaction . Additionally, the Dimroth rearrangement was utilized during the synthesis of certain methanone derivatives, indicating that pyrazole compounds can undergo structural rearrangements under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The papers describe the use of spectroscopic techniques to characterize these properties, which include the identification of functional groups and the determination of molecular weight . The crystallographic data provide information on the density and the unit cell parameters, which are important for understanding the solid-state properties of these compounds .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
    • They have a broad spectrum of biological activities, making them an interesting class in drug discovery .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used . The specific applications and methods of use in this field are not detailed in the sources.
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry . The specific applications and methods of use in this field are not detailed in the sources.

Pyrazoles have a wide range of applications in various scientific fields. Their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Pyrazoles have a wide range of applications in various scientific fields. Their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Safety And Hazards

The safety data sheet for a similar compound, “N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine”, indicates that it may cause skin burns, eye damage, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(3-propyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMEFCQFIHAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629677
Record name 1-(3-Propyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Propyl-1H-pyrazol-3-yl)methanamine

CAS RN

1093415-70-3
Record name 1-(3-Propyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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